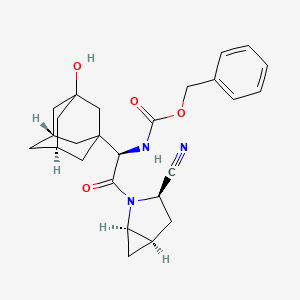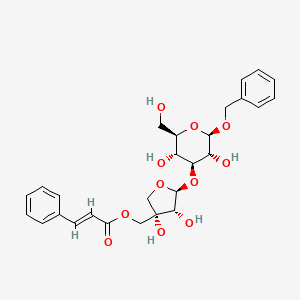
Visartiside E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Visartiside E is a bioactive compound found in the plant Viscum articulatum, which belongs to the family Santalaceae . This compound is known for its significant pharmacological properties, including antioxidant and anti-inflammatory activities. This compound has garnered attention in the scientific community due to its potential therapeutic applications in various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Visartiside E involves complex organic reactions. While specific synthetic routes are not widely documented, it is known that the compound can be extracted from the plant Viscum articulatum using solvent extraction methods . The plant material is typically dried, powdered, and subjected to solvent extraction using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from Viscum articulatum. The process involves harvesting the plant, drying, and powdering the plant material, followed by solvent extraction and purification. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Visartiside E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Visartiside E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying organic reactions and mechanisms.
Biology: Investigated for its role in cellular processes and its effects on various biological pathways.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of Visartiside E involves its interaction with various molecular targets and pathways. It exerts its effects primarily through antioxidant and anti-inflammatory mechanisms. The compound scavenges free radicals, thereby protecting cells from oxidative damage. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
. These compounds share similar structural features and pharmacological properties. Visartiside E is unique due to its higher potency and broader range of biological activities. Other similar compounds include oleanolic acid and betulinic acid, which also exhibit antioxidant and anti-inflammatory properties .
Conclusion
This compound is a promising bioactive compound with significant potential in various scientific and medical fields. Its unique chemical properties and wide range of applications make it a valuable subject of study for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C27H32O11 |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
[(3S,4R,5S)-5-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H32O11/c28-13-19-21(30)23(22(31)25(37-19)34-14-18-9-5-2-6-10-18)38-26-24(32)27(33,16-36-26)15-35-20(29)12-11-17-7-3-1-4-8-17/h1-12,19,21-26,28,30-33H,13-16H2/b12-11+/t19-,21-,22-,23+,24+,25-,26+,27-/m1/s1 |
Clé InChI |
MHNSACWVEAXCGK-JVYJMAPHSA-N |
SMILES isomérique |
C1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCC3=CC=CC=C3)CO)O)O)(COC(=O)/C=C/C4=CC=CC=C4)O |
SMILES canonique |
C1C(C(C(O1)OC2C(C(OC(C2O)OCC3=CC=CC=C3)CO)O)O)(COC(=O)C=CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


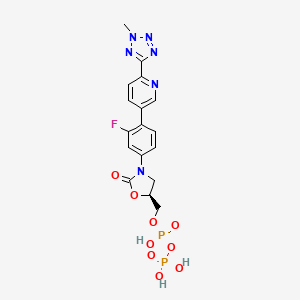
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
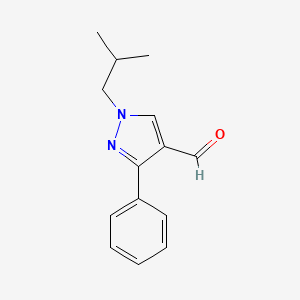
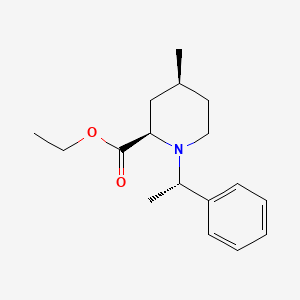
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
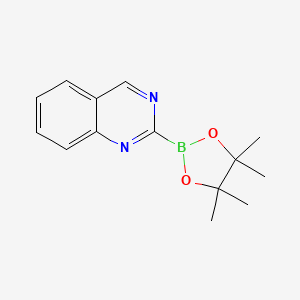
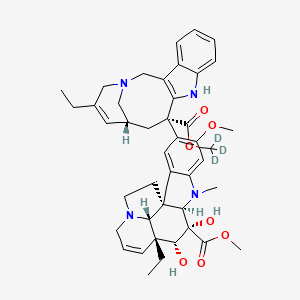
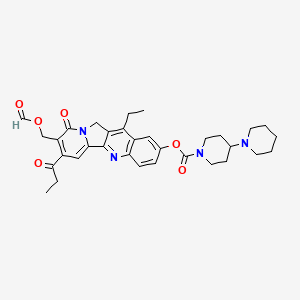
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
